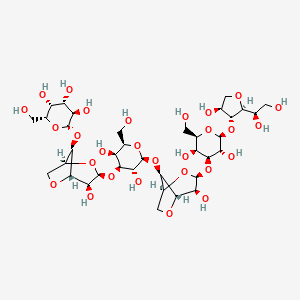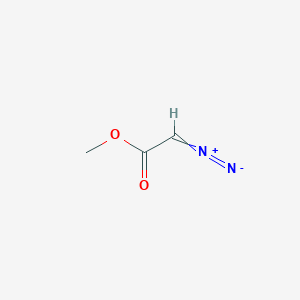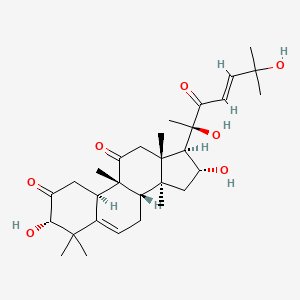
5-(3-Fluorophenyl)-2-methylpyridine
Übersicht
Beschreibung
The compound 5-(3-Fluorophenyl)-2-methylpyridine is a fluorinated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. These compounds often serve as key intermediates or building blocks in the synthesis of various pharmaceutical agents, including receptor antagonists, integrase inhibitors, and prodrugs [5
Wissenschaftliche Forschungsanwendungen
PET Imaging Development
- Development of PET Tracers : Kumata et al. (2015) developed a PET tracer, [(11)C]MFTC, for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains, which involved 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl derivatives, a related compound to 5-(3-Fluorophenyl)-2-methylpyridine (Kumata et al., 2015).
Synthesis and Applications in Oligoribonucleotides
- Oligoribonucleotide Synthesis : Beijer et al. (1990) described the synthesis of oligoribonucleotides using 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group, showcasing the significance of fluorinated pyridine derivatives in RNA biochemistry (Beijer et al., 1990).
Light Emitting Diodes and Electronic Applications
- Tunable Emission in Polymer LEDs : Cho et al. (2010) synthesized ligands similar to 5-(3-Fluorophenyl)-2-methylpyridine for use in green-emitting Ir(III) complexes for polymer LEDs, indicating the potential of such compounds in electronic applications (Cho et al., 2010).
Pharmaceutical Synthesis
- Synthesis of Cognition Enhancers : Pesti et al. (2000) reported the efficient functionalization of 2-Fluoro-4-methylpyridine, related to 5-(3-Fluorophenyl)-2-methylpyridine, in the synthesis of cognition enhancer drug candidates, demonstrating the pharmaceutical synthesis applications of such compounds (Pesti et al., 2000).
Photoinduced Proton Transfer
- Photoinduced Proton and Electron Transfer : Samanta et al. (2010) studied 5-(4-fluorophenyl)-2-hydroxypyridine, closely related to the compound , for its photophysical properties and potential application in photoinduced proton and electron transfer reactions (Samanta et al., 2010).
Controlled Drug Release
- pH-Triggered Drug Release : Wang et al. (2017) researched a Co(II)-based complex incorporating a similar 5-fluorophenyl structure, which demonstrated pH-triggered drug release, indicating applications in controlled drug delivery systems (Wang et al., 2017).
Adenosine Receptor Antagonists
- Synthesis of Adenosine Receptor Antagonists : Li et al. (1999) worked on derivatives of 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine, related to 5-(3-Fluorophenyl)-2-methylpyridine, as selective antagonists for A3 adenosine receptors, indicating potential pharmacological applications (Li et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-5-6-11(8-14-9)10-3-2-4-12(13)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYZKWSFIPXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673401 | |
| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methylpyridine | |
CAS RN |
713143-67-0 | |
| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)






![[6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate](/img/structure/B3029514.png)


![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

